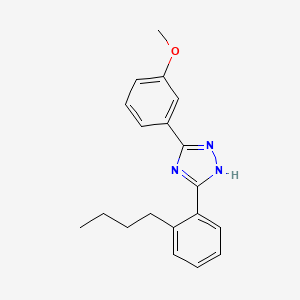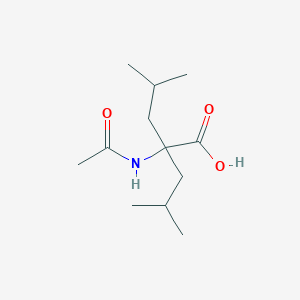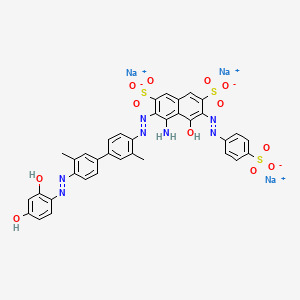
Tetraammonium (1-hydroxyethylidene)bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammonium (1-hydroxyethylidene)bisphosphonate is a chemical compound with the molecular formula C2H20N4O7P2. It is a member of the bisphosphonate family, which is known for its applications in various fields, including medicine and industry. This compound is particularly notable for its ability to inhibit bone resorption, making it useful in the treatment of bone-related diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraammonium (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of (1-hydroxyethylidene)bisphosphonic acid with ammonium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired tetraammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where precise control over temperature, pressure, and pH is maintained. The process often includes steps such as crystallization and purification to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Tetraammonium (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphonate derivatives, while substitution reactions can produce a range of substituted bisphosphonates.
Aplicaciones Científicas De Investigación
Tetraammonium (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphonates.
Biology: The compound is studied for its effects on biological systems, particularly its role in inhibiting bone resorption.
Medicine: It is used in the treatment of bone-related diseases such as osteoporosis and Paget’s disease due to its ability to inhibit osteoclast activity.
Industry: The compound is used in industrial processes that require the inhibition of calcium carbonate precipitation, such as water treatment and detergents.
Mecanismo De Acción
The mechanism of action of tetraammonium (1-hydroxyethylidene)bisphosphonate involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and prevent bone loss. The molecular targets involved in this process include hydroxyapatite and various proteins associated with osteoclast function.
Comparación Con Compuestos Similares
Similar Compounds
Etidronic acid: Another bisphosphonate used in the treatment of bone diseases.
Alendronic acid: A bisphosphonate with a similar mechanism of action but different chemical structure.
Zoledronic acid: A potent bisphosphonate used in the treatment of osteoporosis and other bone conditions.
Uniqueness
Tetraammonium (1-hydroxyethylidene)bisphosphonate is unique due to its specific ammonium salt form, which provides distinct solubility and reactivity properties compared to other bisphosphonates. Its ability to inhibit bone resorption while being relatively easy to synthesize and purify makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
34274-29-8 |
|---|---|
Fórmula molecular |
C2H20N4O7P2 |
Peso molecular |
274.15 g/mol |
Nombre IUPAC |
tetraazanium;1,1-diphosphonatoethanol |
InChI |
InChI=1S/C2H8O7P2.4H3N/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);4*1H3 |
Clave InChI |
KRPCKNGWBDZBKL-UHFFFAOYSA-N |
SMILES canónico |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)




![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)
